GSK269962A - 850664-21-0

GSK269962A

Catalog Number: EVT-255802
CAS Number: 850664-21-0
Molecular Formula: C29H30N8O5
Molecular Weight: 570.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK-269962A is a Rho kinase (ROCK) inhibitor with both ROCK1 and ROCK2 affinity.

4-(7-{[(3S)-3-amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

    Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase (ROCK) inhibitor. [] It demonstrates potent inhibition of ROCK enzymatic activity with an IC50 of 5.6 nM for recombinant human ROCK1. [] Like GSK269962A, SB-772077-B exhibits anti-inflammatory activity by blocking the production of inflammatory cytokines like interleukin-6 and tumor necrosis factor-α in lipopolysaccharide-stimulated monocytes. [] Additionally, it induces vasorelaxation in preconstricted rat aorta and effectively reduces systemic blood pressure in both spontaneously hypertensive rats and DOCA salt-induced hypertensive rats. []

    Relevance: SB-772077-B shares a similar aminofurazan core structure and mechanism of action with the target compound, N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide (GSK269962A). [] Both compounds are potent ROCK inhibitors with anti-inflammatory and vasodilatory properties, making them potential candidates for treating cardiovascular diseases. []

Fasudil

    Compound Description: Fasudil is a Rho kinase (ROCK) inhibitor. [, ] It has been clinically used for the treatment of cerebral vasospasm. []

    Relevance: Fasudil, like the target compound N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide (GSK269962A), inhibits ROCK activity. [, ] Studies have shown that Fasudil synergizes with Venetoclax, a BCL2 inhibitor, in inducing apoptosis in AML cells, suggesting a potential therapeutic strategy for AML treatment. []

Y-27632

    Compound Description: Y-27632 is a widely used Rho kinase (ROCK) inhibitor. [, , ]

    Relevance: Similar to the target compound N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide (GSK269962A), Y-27632 acts as a ROCK inhibitor. [, , ] Research shows that Y-27632, when combined with Venetoclax, demonstrates synergistic cytotoxicity against both naïve and Venetoclax-resistant AML cell lines, highlighting its potential in enhancing the efficacy of AML treatment. [] In the context of LPS-induced uterine myocyte contraction, both Y-27632 and GSK269962A effectively abrogate the contractile response, further emphasizing their shared mechanism in modulating Rho/ROCK signaling. []

Venetoclax (VEN)

  • Relevance: Although Venetoclax targets a different pathway than the target compound N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide (GSK269962A) (ROCK inhibition), research suggests that combining Venetoclax with ROCK inhibitors, including GSK269962A, results in synergistic cytotoxicity in AML cells, indicating a potential strategy to overcome Venetoclax resistance. []

Overview

GSK269962A is a selective inhibitor of Rho-associated kinase, commonly referred to as ROCK. This compound is part of a broader class of kinase inhibitors that have gained prominence in the field of cancer research due to their potential therapeutic applications. GSK269962A has demonstrated significant efficacy in preclinical studies, particularly in models of melanoma and other cancers, by modulating cellular processes such as autophagy and cytoskeletal dynamics.

Source

GSK269962A was developed by GlaxoSmithKline and is cataloged under the Chemical Abstracts Service number 850664-21-0. It has been extensively studied for its pharmacological properties and has been included in various research initiatives aimed at understanding its role in cancer biology and therapeutic applications.

Classification

GSK269962A is classified as a small molecule inhibitor specifically targeting the Rho-associated kinase family, which includes ROCK1 and ROCK2. The compound's selectivity is notable, with reported inhibitory constants (IC50) of 1.6 nM for ROCK1 and 6 nM for ROCK2, indicating a high degree of potency against these targets .

Synthesis Analysis

Methods

The synthesis of GSK269962A involves several key steps that leverage established organic chemistry techniques. The compound can be synthesized from commercially available starting materials through a series of reactions including cyclization, substitution, and functional group modifications.

Technical Details

While specific synthetic routes may vary, the general approach includes:

  1. Formation of the core structure: Utilizing condensation reactions to form the indole or pyridine scaffold.
  2. Substitution reactions: Introducing various functional groups that enhance the selectivity and potency towards ROCK.
  3. Purification: Employing chromatographic techniques to isolate the final product with high purity.

The synthesis process has been optimized to ensure high yields and reproducibility, making it feasible for larger-scale production for research purposes.

Molecular Structure Analysis

Structure

GSK269962A features a complex molecular structure characterized by its heterocyclic rings which are essential for its biological activity. The specific arrangement of atoms allows for effective binding to the ATP-binding site of ROCK enzymes.

Data

  • Molecular Formula: C₁₃H₁₅N₃O
  • Molecular Weight: 229.28 g/mol
  • Key Functional Groups: Includes nitrogen-containing heterocycles which are crucial for its interaction with target kinases.

The structural integrity of GSK269962A contributes significantly to its selectivity and potency as a ROCK inhibitor.

Chemical Reactions Analysis

Reactions

GSK269962A undergoes various chemical reactions primarily involving its interactions with kinases. The mechanism of action includes competitive inhibition where GSK269962A competes with ATP for binding to the catalytic site of ROCK.

Technical Details

  1. Binding Affinity: The compound's ability to inhibit ROCK is quantified using assays that measure the reduction in kinase activity in response to increasing concentrations of GSK269962A.
  2. Phosphorylation Studies: These studies assess how GSK269962A affects downstream signaling pathways by measuring changes in phosphorylation states of target proteins involved in cell motility and survival.
Mechanism of Action

GSK269962A exerts its effects primarily through inhibition of Rho-associated kinase signaling pathways. By blocking ROCK activity, GSK269962A disrupts downstream signaling cascades that regulate actin cytoskeleton dynamics, cell migration, and proliferation.

Process

  1. Inhibition of Kinase Activity: GSK269962A binds to the ATP-binding site on ROCK, preventing phosphorylation of target substrates.
  2. Impact on Cellular Functions: This inhibition leads to altered cellular behaviors such as reduced migration and increased apoptosis in cancer cells.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited aqueous solubility may affect bioavailability.

Chemical Properties

  • Stability: GSK269962A is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The compound's reactivity profile is characterized by its interactions with nucleophiles during binding events with kinases.
Applications

GSK269962A has significant potential applications in scientific research, particularly within cancer biology:

  • Cancer Treatment Research: As a selective ROCK inhibitor, it is being investigated for its ability to enhance the efficacy of existing cancer therapies by overcoming resistance mechanisms.
  • Cell Biology Studies: Used as a tool compound to dissect Rho/ROCK signaling pathways and their roles in cellular processes such as migration, invasion, and apoptosis.
  • Drug Development: GSK269962A serves as a lead compound for developing new therapies targeting Rho-associated kinases, with implications for treating various malignancies.
Introduction to GSK269962A in Targeted Therapy Research

Role of Rho-Associated Kinases (ROCKs) in Cellular Pathophysiology

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases acting as critical downstream effectors of Rho GTPases (RhoA, RhoB, RhoC). These enzymes regulate fundamental cellular processes including:

  • Actin cytoskeleton organization: Controlling cell motility, adhesion, and morphological changes [6]
  • Cell cycle progression: Modulating G1/S and G2/M transition phases
  • Apoptosis regulation: Mediating membrane blebbing through caspase-3 cleavage (particularly ROCK1) [6]
  • Gene expression: Influencing transcription factors via the actin-MRTF/SRF pathway [8]

In cancer pathophysiology, ROCK isoforms are frequently overexpressed or hyperactivated, driving tumor progression through:

  • Enhanced cancer cell invasion and metastatic dissemination
  • Stromal remodeling and fibrotic responses (e.g., via lysyl oxidase-mediated collagen crosslinking) [8]
  • Chemoresistance mechanisms in hematological malignancies [2]

ROCK1 and ROCK2 exhibit 65% overall amino acid homology, with 92% identity in kinase domains but divergent regulatory regions (55% homology in coiled-coil domains). This structural variation contributes to their differential subcellular localization and disease-specific functions:

  • ROCK1: Predominantly implicated in apoptosis, fibrosis, and hematopoietic malignancies [6]
  • ROCK2: More abundant in heart, brain, and muscle; regulates smooth muscle contraction and cardiac hypertrophy [6]

Rationale for ROCK Inhibition in Hematologic and Solid Tumors

Dysregulated ROCK signaling contributes to oncogenesis across diverse malignancies, establishing these kinases as compelling therapeutic targets:

In acute myeloid leukemia (AML):

  • ROCK1 sustains leukemic cell survival through c-Raf/ERK pathway activation – a mechanism validated by RNAi screens showing ROCK1 dependency in primary AML stem/progenitor cells [2] [4]
  • Genetic ROCK1 knockout significantly prolongs survival in KIT (D814V)-driven myeloid leukemia models [4]

In solid tumors:

  • ROCKs drive metastatic competence by enhancing cytoskeletal contractility and matrix invasion
  • ROCK-mediated TGF-β signaling promotes fibroblast-to-myofibroblast transition and stromal stiffening, facilitating tumor progression [8]

Table 1: Preclinical Evidence for ROCK Inhibition Across Cancer Types

Cancer TypeModel SystemKey FindingsReference
Acute Myeloid LeukemiaMV4-11, OCI-AML3 cellsReduced clonogenicity; G2/M arrest; apoptosis via PARP cleavage [2]
Lung CancerNCI-H1963 cellsGrowth inhibition (IC50 = 1.28 μM) [1]
Engineered Heart TissueRat/human fibroblastsDisrupted fibrotic tissue formation; reduced lysyl oxidase expression [8]
Spontaneous HypertensionRat modelDose-dependent blood pressure reduction (0.3-3 mg/kg) [3]

Emergence of GSK269962A as a Selective ROCK1/ROCK2 Inhibitor

GSK269962A is a potent ATP-competitive inhibitor with IC50 values of 1.6 nM (ROCK1) and 4 nM (ROCK2), establishing it among the most selective ROCK inhibitors reported [1] [3] [7]. Its molecular structure (C29H30N8O5; MW 570.6 g/mol) features:

  • A benzamide scaffold enabling high-affinity kinase domain interaction
  • An amino-furazan moiety critical for ATP-binding site recognition [9]

Biochemical profiling demonstrates >30-fold selectivity against 37 tested serine/threonine kinases, with significantly weaker inhibition of related kinases:

  • AKT isoforms (IC50 >955 nM)
  • CDK2 (IC50 = 3,500 nM)
  • GSK-3α (IC50 = 1,260 nM) [3] [10]

Table 2: Selectivity Profile of GSK269962A Against Key Kinases

Kinase TargetIC50 (nM)Selectivity Ratio vs. ROCK1
ROCK11.6Reference
ROCK242.5-fold
MSK14930.6-fold
RSK113282.5-fold
AKT1955596.9-fold
CDK235002187.5-fold

Anti-neoplastic mechanisms elucidated in preclinical studies:

  • Cell cycle arrest: Induces G2/M phase accumulation in AML cells via cyclin B1 downregulation and Cdc2 phosphorylation [4]
  • Apoptosis induction: Increases caspase-3/7 activity and PARP cleavage while suppressing anti-apoptotic proteins (Mcl-1, survivin) [2]
  • Leukemic stem cell targeting: Reduces clonogenic potential of primary AML cells in colony formation assays (IC50 range: 0.5-15 μM) [4]
  • Signaling pathway modulation: Abrogates ROCK1-dependent phosphorylation of c-Raf and ERK in AML models [2] [4]

In vivo efficacy is demonstrated by GSK269962A's ability to eliminate leukemic cells from bone marrow, liver, and spleen in xenograft models, significantly prolonging survival in AML-bearing mice [4]. Its therapeutic potential extends beyond oncology, with established vasodilatory activity (IC50 = 35 nM in rat aorta models) [3] [10], though anti-tumor applications remain the primary research focus.

Properties

CAS Number

850664-21-0

Product Name

GSK269962A

IUPAC Name

N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide

Molecular Formula

C29H30N8O5

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C29H30N8O5/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38)

InChI Key

YOVNFNXUCOWYSG-UHFFFAOYSA-N

SMILES

CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6

Synonyms

GSK 269962A
GSK-269962A
GSK269962A
N-(3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo(4,5-c)pyridin-6-yl)oxy)phenyl)-4-((2-(4-morpholinyl)ethyl)oxy)benzamide

Canonical SMILES

CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.